N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S2/c1-26(2,3)28(18-19-10-6-5-7-11-19)23(29)14-9-15-27-24(30)22(33-25(27)32)17-20-12-8-13-21(16-20)31-4/h5-8,10-13,16-17H,9,14-15,18H2,1-4H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROQBIZRPFWKKS-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-tert-butyl-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and metabolic modulation effects, supported by relevant case studies and research findings.
Chemical Structure
The compound is characterized by the following chemical structure:
Biological Activity Overview
The biological activities of this compound include:
- Antibacterial Activity : Effective against various bacterial strains.
- Antifungal Activity : Demonstrated efficacy against common fungal pathogens.
- Metabolic Modulation : Potential effects on metabolic pathways, particularly in relation to diabetes and liver function.
Antibacterial and Antifungal Activities
A study evaluated the synthesized thiazolidinone derivatives for their antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Bacillus subtilis | 8 µg/mL |
Metabolic Modulation
Research has also highlighted the potential of N-benzyl-N-tert-butyl derivatives in the context of metabolic diseases. For instance, a study identified that related compounds act as selective antagonists of the Farnesoid X receptor (FXR), which plays a critical role in bile acid metabolism and glucose homeostasis. The administration of these compounds led to significant reductions in gene expressions related to gluconeogenesis in db/db mice, suggesting a promising avenue for diabetes treatment .
Table 2: Effects on Gene Expression in db/db Mice
| Gene Name | Control Group Expression | Treatment Group Expression |
|---|---|---|
| Phosphoenolpyruvate Carboxykinase (PEPCK) | High | Low |
| Glucose 6-phosphatase (G6Pase) | High | Low |
| Small Heterodimer Partner (SHP) | Moderate | Low |
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of thiazolidinone derivatives:
- Case Study 1 : A derivative similar to N-benzyl-N-tert-butyl was tested for its antifungal activity against Candida albicans. The compound showed significant inhibition at low concentrations, indicating its potential as an antifungal agent .
- Case Study 2 : In metabolic studies, compounds were administered to diabetic models, resulting in improved glucose tolerance and reduced insulin resistance. These findings suggest that thiazolidinones could serve as therapeutic agents in managing type 2 diabetes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
